molecular formula C13H14O4 B13494698 rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13494698
M. Wt: 234.25 g/mol
InChI Key: YWTPETSTSYFLNL-LOWVWBTDSA-N
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Description

rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Chemical Reactions Analysis

rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(1S,4R,5R)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-16-9-5-3-2-4-8(9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1

InChI Key

YWTPETSTSYFLNL-LOWVWBTDSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

COC1=CC=CC=C1C23CC(C2C(=O)O)OC3

Origin of Product

United States

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